molecular formula C14H11ClFNO4S B3035592 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid CAS No. 337921-99-0

2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid

Cat. No.: B3035592
CAS No.: 337921-99-0
M. Wt: 343.8 g/mol
InChI Key: WJVHICIGQUGUIE-UHFFFAOYSA-N
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Description

2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid is an organic compound that belongs to the class of sulfonyl anilines This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfonyl group attached to an aniline moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: The nitration of 4-fluorobenzenesulfonyl chloride to introduce a nitro group.

    Reduction: Reduction of the nitro group to form the corresponding amine.

    Chlorination: Introduction of the chloro group through chlorination reactions.

    Coupling: Coupling the chlorinated amine with chloroacetic acid under basic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-Chloro[(4-methylphenyl)sulfonyl]anilino}acetic acid
  • 2-{2-Chloro[(4-bromophenyl)sulfonyl]anilino}acetic acid
  • 2-{2-Chloro[(4-iodophenyl)sulfonyl]anilino}acetic acid

Uniqueness

2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs with different halogen substitutions. This uniqueness makes it a valuable compound in the development of specialized pharmaceuticals and materials.

Properties

IUPAC Name

2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c15-12-3-1-2-4-13(12)17(9-14(18)19)22(20,21)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVHICIGQUGUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208894
Record name N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337921-99-0
Record name N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337921-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-N-[(4-fluorophenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
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2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
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2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
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2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
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2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid
Reactant of Route 6
2-{2-Chloro[(4-fluorophenyl)sulfonyl]anilino}acetic acid

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